1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-
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Overview
Description
1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitropropyl group attached to the indole ring, which can significantly influence its chemical behavior and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional reactions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen or carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso or nitro compounds .
Scientific Research Applications
1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The nitro group can participate in redox reactions, while the indole ring can interact with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 3-(2-Furanyl)-1H-indole
Comparison: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- is unique due to the presence of both a nitro group and a furanyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. These functional groups can enhance its reactivity and potential as a pharmacologically active compound .
Properties
CAS No. |
847846-88-2 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-[1-(furan-2-yl)-2-nitropropyl]-1H-indole |
InChI |
InChI=1S/C15H14N2O3/c1-10(17(18)19)15(14-7-4-8-20-14)12-9-16-13-6-3-2-5-11(12)13/h2-10,15-16H,1H3 |
InChI Key |
QVTSBJFIWMXIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CO1)C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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